1-(4-Amino-phenyl)-2-piperidin-1-yl-ethanol
Description
Properties
IUPAC Name |
1-(4-aminophenyl)-2-piperidin-1-ylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-12-6-4-11(5-7-12)13(16)10-15-8-2-1-3-9-15/h4-7,13,16H,1-3,8-10,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFGVNBTBSIFTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(C2=CC=C(C=C2)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Amino-phenyl)-2-piperidin-1-yl-ethanol
Introduction
In the landscape of modern drug discovery and development, a comprehensive understanding of a candidate molecule's physicochemical properties is paramount. These intrinsic characteristics govern a compound's behavior from synthesis and formulation through to its pharmacokinetic and pharmacodynamic profile in vivo. This guide provides an in-depth technical overview of the core physicochemical properties of 1-(4-Amino-phenyl)-2-piperidin-1-yl-ethanol, a substituted amino-alkanol derivative with a structural motif of interest in medicinal chemistry.
It is important to note that direct experimental data for this specific molecule is not extensively available in public literature. Therefore, this document serves as a comprehensive characterization plan, leveraging established analytical principles, data from closely related structural analogs, and in silico predictions to build a robust physicochemical profile. This approach provides a foundational framework for researchers, enabling informed decision-making in the handling, formulation, and further investigation of this and similar chemical entities. The methodologies detailed herein are grounded in authoritative guidelines from the International Council for Harmonisation (ICH) to ensure scientific rigor and regulatory relevance.
Molecular Structure and Identity
The foundational step in characterizing any active pharmaceutical ingredient (API) is the unambiguous confirmation of its chemical structure. This compound possesses a chiral center at the carbon bearing the hydroxyl group, an aromatic primary amine, a secondary alcohol, and a tertiary amine within the piperidine ring. These functional groups are the primary determinants of the molecule's physicochemical properties.
Caption: Chemical structure of this compound.
Physicochemical Properties: Predicted and Analog Data
In the absence of direct experimental data, a combination of in silico prediction and analysis of structurally similar compounds provides a reliable preliminary assessment. The following tables summarize predicted physicochemical properties for the target molecule and experimental data for key analogs.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Prediction Tool |
| Molecular Weight | 234.33 g/mol | --- |
| logP | 1.95 | SwissADME[1] |
| Aqueous Solubility (logS) | -2.87 | SwissADME[1] |
| pKa (Strongest Basic) | 9.58 | Chemicalize |
| pKa (Weakest Basic) | 4.63 | Chemicalize |
Table 2: Experimental Physicochemical Properties of Structural Analogs
| Analog | Property | Experimental Value | Source |
| 1-Phenyl-2-piperidin-1-ylethanol | Molecular Weight | 205.30 g/mol | PubChem[2] |
| Melting Point | 72 °C | Solubility of Things[3] | |
| logP | 1.7 | PubChem[2] | |
| Solubility | Soluble in alcohols and ethers | Solubility of Things[3] | |
| 1-(4-Aminophenyl)ethanol | Molecular Weight | 137.18 g/mol | ChemSynthesis[4] |
| Melting Point | 70-74 °C | ChemicalBook[5] | |
| 2-[4-(2-amino-phenyl)-piperazin-1-yl]-ethanol | Molecular Weight | 221.3 g/mol | SCBT[6] |
| Predicted XlogP | 0.5 | PubChemLite[7] |
Experimental Protocols for Physicochemical Characterization
The following section details robust, self-validating experimental protocols for the determination of key physicochemical properties, grounded in established scientific principles.
Determination of Aqueous Solubility (Shake-Flask Method)
Causality: The aqueous solubility of an API is a critical determinant of its dissolution rate and, consequently, its bioavailability.[8] The shake-flask method is considered the "gold standard" for equilibrium solubility determination due to its direct measurement of a saturated solution.[9]
Caption: Experimental workflow for aqueous solubility determination.
Detailed Protocol:
-
Preparation of Buffers: Prepare buffer solutions at pH 1.2 (0.1 N HCl), 4.5 (acetate buffer), and 6.8 (phosphate buffer) as per USP standards.
-
Sample Preparation: Add an excess amount of this compound to separate vials containing a known volume of each buffer solution. The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature of 37 ± 1 °C. Agitate the samples for a sufficient duration (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand at 37 ± 1 °C for at least 2 hours to allow for the sedimentation of undissolved solid.
-
Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.45 µm filter. Quantify the concentration of the dissolved compound in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[10]
-
Data Interpretation: The measured concentration represents the equilibrium solubility of the compound at that specific pH and temperature.
Determination of the Partition Coefficient (logP)
Causality: The n-octanol/water partition coefficient (logP) is a key indicator of a molecule's lipophilicity, which influences its ability to cross biological membranes. The shake-flask method provides a direct measure of this partitioning behavior.[11]
Caption: Experimental workflow for logP determination.
Detailed Protocol:
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the phases to separate overnight.
-
Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a concentration that allows for accurate quantification in both phases after partitioning.
-
Partitioning: Mix equal volumes of the aqueous stock solution and the pre-saturated n-octanol in a separatory funnel.
-
Equilibration: Shake the funnel for a set period to allow for partitioning equilibrium to be reached.
-
Phase Separation: Allow the phases to separate completely. Centrifugation may be used to ensure a clean separation.
-
Analysis: Determine the concentration of the compound in both the aqueous and n-octanol phases using a validated HPLC-UV method.
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Determination of Ionization Constants (pKa)
Causality: The pKa values of a molecule's ionizable groups dictate its charge state at different physiological pH values, which significantly impacts its solubility, permeability, and receptor binding affinity. Potentiometric titration is a highly accurate method for determining pKa.[12][13]
Detailed Protocol:
-
Instrument Calibration: Calibrate a pH meter using standard buffers of pH 4, 7, and 10.
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration (typically around 1 mM).
-
Titration: Titrate the sample solution with a standardized solution of 0.1 M HCl or 0.1 M NaOH. Record the pH after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point on the titration curve.[3]
Thermal Analysis (Melting Point)
Causality: The melting point is a fundamental physical property that provides an indication of the purity and crystalline nature of a compound. Differential Scanning Calorimetry (DSC) is a precise method for determining the melting point and other thermal transitions.[14][15]
Detailed Protocol:
-
Sample Preparation: Accurately weigh a small amount (1-5 mg) of the compound into an aluminum DSC pan and seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Scan: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: The melting point is typically taken as the onset temperature of the melting endotherm on the resulting thermogram.[16]
Spectroscopic Identification
Causality: Spectroscopic techniques provide a fingerprint of the molecule, confirming its identity and providing information about its functional groups.
-
UV-Vis Spectroscopy: Due to the presence of the aminophenyl chromophore, this compound is expected to exhibit characteristic UV absorbance. The UV spectrum of the analogous 4-aminophenol shows absorption maxima around 218 nm and 272 nm. A UV-Vis spectrum of the target compound should be recorded in a suitable solvent (e.g., ethanol or methanol) to determine its absorption maxima.
-
FTIR Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the key functional groups. Expected characteristic peaks include:
-
O-H stretch (alcohol): A broad band around 3400-3650 cm⁻¹.
-
N-H stretch (primary amine): Two sharp peaks around 3300-3500 cm⁻¹.
-
C-N stretch (aromatic amine): A strong band in the region of 1250-1335 cm⁻¹.
-
C-N stretch (aliphatic amine): A medium to weak band in the region of 1020-1250 cm⁻¹.
-
Conclusion
This technical guide provides a comprehensive framework for the physicochemical characterization of this compound. By integrating in silico predictions with experimental data from structural analogs and detailing robust, scientifically-grounded experimental protocols, this document serves as an essential resource for researchers and drug development professionals. A thorough understanding of the properties outlined herein is critical for advancing the development of this and related compounds, enabling rational formulation design and a deeper insight into their potential as therapeutic agents.
References
-
Solubility of 1-phenyl-2-(1-piperidyl)ethanol. Solubility of Things. [Link]
-
in-silico predcition of admet properties and synthesis of novel antibacterial schiff bases derive. Journal of Drug Delivery and Therapeutics. [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]
-
1-Phenyl-2-piperidin-1-ylethanol | C13H19NO | CID 17202. PubChem. [Link]
-
Predict Molecular Properties | Percepta Software. ACD/Labs. [Link]
-
Development of Methods for the Determination of pKa Values. PMC. [Link]
-
EXPLORING THE ANTIOXIDANT ACTIVITY OF 1-(PIPERIDIN-1-YL) PROPANE-1,2-DIONE 4-PHENYLTHIOSEMICARBAZONE AND 3d METAL COORDINATION. Studia Universitatis Babes-Bolyai Chemia. [Link]
-
(PDF) LogP / LogD shake-flask method v1. ResearchGate. [Link]
-
SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. PMC. [Link]
-
Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum. PMC. [Link]
-
1-(4-Aminophenyl)piperidin-2-one | C11H14N2O | CID 11458178. PubChem. [Link]
-
Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture No. 18). YouTube. [Link]
-
Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18). YouTube. [Link]
-
1-(4-aminophenyl)ethanol. Stenutz. [Link]
-
1-(4-aminophenyl)ethanol. ChemSynthesis. [Link]
-
ADME studies of TUG-770 (a GPR-40 inhibitor agonist) for the treatment of type 2 diabetes using SwissADME predictor: In silico s. Journal of Applied Pharmaceutical Science. [Link]
-
A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. TA Instruments. [Link]
-
4,4'-[Piperazine-1,4-diylbis(methylene)]bis[N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide] Properties. EPA. [Link]
-
(a) UV–vis absorption spectra of the compounds in ethanol (EtOH); (b).... ResearchGate. [Link]
-
4-Aminophenol | C6H7NO | CID 403. PubChem. [Link]
-
1-phenyl-2-piperidin-1-ylethanol hydrochloride. ChemBK. [Link]
-
UV-Vis Spectrum of 4-aminophenol. SIELC Technologies. [Link]
-
FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. PubMed. [Link]
-
FT-IR spectral studies FT-IR spectra of the parent ligands and their Ru(II) complexes were recorded in a KBr disc in the region. Rsc.org. [Link]
-
One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Impactfactor. [Link]
-
IR: amines. [Link]
-
Evaluation of USP melting point standards by differential scanning calorimetry. ResearchGate. [Link]
-
Crystal Structure, Supramolecular Organization, Hirshfeld Analysis, Interaction Energy, and Spectroscopy of Two Tris(4-aminophenyl)amine-Based Derivatives. MDPI. [Link]
-
2-[4-(2-amino-phenyl)-piperazin-1-yl]-ethanol. PubChemLite. [Link]
-
Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. [Link]
-
1-(2-phenylpropan-2-yl)piperidine Properties. EPA. [Link]
-
Use of DSC in Pharmaceuticals Drug Characterisation. Veeprho. [Link]
-
How to Identify Alcohols and Amines in the IR Spectrum. Dummies.com. [Link]
-
Infrared Spectroscopy. CDN. [Link]
-
24.10 Spectroscopy of Amines. Organic Chemistry | OpenStax. [Link]
-
Differential Scanning Calorimetry (DSC Analysis): Key Applications. Jordi Labs. [Link]
-
Aqueous Solubility: Simple Predictive Methods (In Silico, in Vitro and Bio-Relevant Approaches). PubMed. [Link]
-
(1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol | C13H19NO. PubChem. [Link]
-
Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]
-
2-[4-(2-Aminoethyl)piperazin-1-yl]ethanol. PubChem. [Link]
Sources
- 1. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Phenyl-2-piperidin-1-ylethanol | C13H19NO | CID 17202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 1-(4-AMINOPHENYL)ETHANOL | 14572-89-5 [chemicalbook.com]
- 6. PubChemLite - 2-[4-(2-amino-phenyl)-piperazin-1-yl]-ethanol (C12H19N3O) [pubchemlite.lcsb.uni.lu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. acdlabs.com [acdlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. UV-Vis Spectrum of 4-aminophenol | SIELC Technologies [sielc.com]
- 14. researchgate.net [researchgate.net]
- 15. FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Structural Elucidation and Molecular Analysis of 1-(4-Amino-phenyl)-2-piperidin-1-yl-ethanol
Technical Guide for Structural Characterization & Quality Control
Executive Summary
This technical guide outlines the definitive physicochemical profile and structural elucidation protocols for 1-(4-Amino-phenyl)-2-piperidin-1-yl-ethanol (referred to herein as APPE ). As a functionalized phenylethanolamine derivative containing both a primary aromatic amine and a tertiary aliphatic amine, APPE serves as a critical pharmacophore in the synthesis of beta-adrenergic agonists and NMDA receptor modulators (analogous to ifenprodil fragments).[1]
This document provides researchers with a self-validating analytical framework, moving beyond theoretical data to actionable experimental methodologies for synthesis verification, impurity profiling, and molecular weight confirmation.[1]
Part 1: Physicochemical Profile & Molecular Metrics[1]
The accurate characterization of APPE requires a precise understanding of its theoretical constants to validate experimental data.
Table 1: Molecular Identity & Theoretical Constants[1]
| Property | Value | Notes |
| IUPAC Name | 1-(4-aminophenyl)-2-(piperidin-1-yl)ethanol | |
| Molecular Formula | ||
| Molecular Weight (Average) | 220.31 g/mol | Used for stoichiometric calculations.[1] |
| Monoisotopic Mass | 220.1576 Da | Essential for HRMS calibration.[1] |
| 221.1649 Da | Target ion for ESI+ identification.[1] | |
| Topological Polar Surface Area | ~49.3 | Predictive of BBB permeability.[1] |
| pKa (Predicted) | Basic N: ~9.2; Aromatic | Requires buffered mobile phases (pH > 10 or acidic ion-pairing).[1] |
| Solubility Profile | Soluble in DMSO, MeOH, Dilute Acid | Poor solubility in neutral water/hexane.[1] |
Part 2: Structural Elucidation Strategy (Step-by-Step)
To confirm the structure of APPE, a multi-modal approach combining High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) is required.[1] This protocol distinguishes APPE from potential regioisomers (e.g., ortho-amino isomers) and synthesis byproducts (e.g., unreduced ketones).[1]
High-Resolution Mass Spectrometry (HRMS) Protocol[1]
Objective: Validate elemental composition and analyze fragmentation to confirm the piperidine-ethanol connectivity.
Methodology:
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.[1][2]
-
Solvent: Methanol + 0.1% Formic Acid (promotes protonation of the tertiary piperidine nitrogen).[1]
-
Direct Infusion: Flow rate 5-10
L/min.[1]
Fragmentation Analysis (MS/MS): Under Collision-Induced Dissociation (CID), APPE exhibits a characteristic fragmentation pattern driven by the stability of the piperidine ring and the benzylic position.[1]
-
Precursor Ion:
221.16 -
Primary Fragment (
-cleavage): Loss of the hydroxyphenyl group to generate the iminium ion of the piperidine substructure.-
Target m/z:98.09 (
- methylenepiperidinium ion).[1]
-
-
Secondary Fragment (Dehydration): Loss of
from the benzylic alcohol.[1]-
Target m/z:203.15 (
).[1]
-
-
Diagnostic Fragment (Tropylium-like): Formation of the 4-aminobenzyl cation.[1]
-
Target m/z:106.06 (
).[1]
-
Nuclear Magnetic Resonance (NMR) Characterization
Objective: Map carbon-hydrogen connectivity to verify the para-substitution and the integrity of the piperidine ring.
Solvent System: DMSO-
Expected
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| Ar-H (2,6) | 6.95 - 7.05 | Doublet ( | 2H | Ortho to alkyl chain (AA'BB' system).[1] |
| Ar-H (3,5) | 6.45 - 6.55 | Doublet ( | 2H | Ortho to amino group (shielded).[1] |
| 4.80 - 5.00 | Broad Singlet | 2H | Exchangeable; confirms primary amine.[1] | |
| CH-OH | 4.60 - 4.70 | Doublet ( | 1H | Benzylic methine.[1] |
| OH | 4.80 (varies) | Broad | 1H | Hydroxyl proton.[1] |
| CH-N | 2.30 - 2.60 | Multiplet | 6H | Overlap of |
| Pip-CH2 | 1.30 - 1.60 | Multiplet | 6H | Piperidine |
Critical Validation Point: The presence of a distinct AA'BB' splitting pattern in the aromatic region (two doublets) confirms the para-substitution.[1] An ABCD pattern would indicate an impurity (e.g., ortho or meta isomer).[1]
Part 3: Purity Analysis (HPLC-UV)
Objective: Quantify purity and detect oxidized impurities (e.g., aminoketones).
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5
m, 4.6 x 100 mm).[1] -
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) - Basic pH is crucial to keep the tertiary amine neutral for peak symmetry.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 240 nm (sensitive to the aniline chromophore).[1]
Self-Validating Check: Inject a sample of the precursor ketone (1-(4-aminophenyl)-2-(piperidin-1-yl)ethanone). The ketone will elute later than the alcohol (APPE) due to the loss of the polar H-bond donor capability of the hydroxyl group and increased planarity.[1]
Part 4: Analytical Workflow Diagram
The following diagram illustrates the logical flow for the synthesis validation and structural elucidation of APPE.
Figure 1: Decision-tree workflow for the isolation and structural validation of APPE.
Part 5: References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (General reference for interpretation of AA'BB' aromatic systems and amine mass spectral fragmentation).
-
BenchChem Technical Support. (2025). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Retrieved from .[1] (Source for piperidine ring cleavage patterns).
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for substituted piperidinyl-ethanols. Retrieved from .[1] (Source for theoretical physicochemical property calculation algorithms).
-
Saw, Y. L. (2025).[1][4] The Use of N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection. Rowan University Theses. Retrieved from .[1] (Reference for handling 4-aminophenyl-piperidine moieties in chromatography).
Sources
- 1. 1-(4-Aminophenyl)piperidin-2-one | C11H14N2O | CID 11458178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. One-pot determination of amino acids in drugs by pre-column derivatization with phenyl isothiocyanate | Kalmykov | Fine Chemical Technologies [finechem-mirea.ru]
- 4. "THE USE OF N-(4-AMINOPHENYL)PIPERIDINE DERIVATIZATION TO IMPROVE ORGAN" by Yih Ling Saw [rdw.rowan.edu]
Methodological & Application
Application Notes and Protocols for the Purification of 1-(4-Amino-phenyl)-2-piperidin-1-yl-ethanol by Recrystallization
Abstract
This technical guide provides a comprehensive framework for developing a robust recrystallization protocol for the purification of 1-(4-Amino-phenyl)-2-piperidin-1-yl-ethanol, a key intermediate in pharmaceutical synthesis. Recognizing the scarcity of specific physicochemical data for this compound in publicly available literature, this document emphasizes the fundamental principles and systematic methodologies required to select an appropriate solvent system and execute effective purification. Detailed step-by-step protocols for single-solvent and multi-solvent recrystallization techniques are presented, alongside strategies for troubleshooting and post-purification analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to achieve high purity of this and structurally related amino alcohol compounds.
Introduction: The Critical Role of Purity
The compound this compound is a versatile building block in medicinal chemistry, featuring a chiral center and multiple functional groups—a primary aromatic amine, a tertiary amine within the piperidine ring, and a secondary alcohol. The biological activity and safety profile of any active pharmaceutical ingredient (API) derived from this intermediate are directly contingent on its purity. Impurities, which can include unreacted starting materials, byproducts from synthesis, or degradation products, can lead to altered efficacy, increased toxicity, and unforeseen side effects.[1]
Recrystallization stands as the most powerful and widely used technique for the purification of solid organic compounds.[1] It is a self-validating system where the highly ordered arrangement of molecules in a crystal lattice inherently excludes molecules that do not fit, i.e., impurities. This application note will guide the user through the logical steps of developing a tailored recrystallization procedure for the target compound.
Foundational Principles of Recrystallization
The success of any recrystallization hinges on the differential solubility of the target compound in a given solvent at different temperatures. An ideal recrystallization solvent will exhibit the following characteristics:
-
High Solvating Power at Elevated Temperatures: The compound should be highly soluble in the boiling solvent.
-
Low Solvating Power at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent.
-
Favorable Boiling Point: The solvent's boiling point should be high enough to facilitate dissolution but not so high as to cause decomposition of the solute.
-
Inertness: The solvent must not react with the compound being purified.
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.
-
Non-Toxicity and Cost-Effectiveness: For practical and safety reasons, less toxic and inexpensive solvents are preferred.
The general principle of "like dissolves like" is a useful starting point for solvent selection.[1] Given the structure of this compound, with its polar amine and alcohol functional groups, polar protic and aprotic solvents are likely to be good candidates.
Systematic Solvent Selection
Due to the lack of specific solubility data for this compound, a systematic experimental approach is necessary. The following workflow and solvent screening table provide a structured method for identifying a suitable solvent or solvent system.
Predicted Physicochemical Properties
While experimental data is absent, we can infer some properties based on structurally similar compounds found in databases like PubChem. For instance, related piperidine derivatives often exhibit moderate to good solubility in polar organic solvents.[2][3] The presence of both hydrogen bond donors (amine and hydroxyl groups) and acceptors (amine nitrogen and hydroxyl oxygen) suggests that protic solvents like alcohols could be effective.
Experimental Solvent Screening Protocol
Objective: To identify a suitable single solvent or a solvent pair for the recrystallization of this compound.
Materials:
-
Crude this compound
-
A selection of solvents (see Table 1)
-
Test tubes or small vials
-
Hot plate and/or water bath
-
Vortex mixer
Procedure:
-
Place approximately 20-30 mg of the crude compound into a test tube.
-
Add the selected solvent dropwise at room temperature, vortexing after each addition, until a total of 1 mL has been added. Observe the solubility.
-
If the compound dissolves at room temperature, the solvent is unsuitable for single-solvent recrystallization but may be a "good" solvent for a multi-solvent system.
-
If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water bath to the boiling point of the solvent.
-
If the compound dissolves completely at the boiling point, it is a promising candidate for single-solvent recrystallization.
-
Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath. Observe for crystal formation. Abundant, well-formed crystals indicate a good solvent.
-
If the compound remains insoluble even at the boiling point, the solvent is unsuitable.
-
Record all observations in a systematic manner.
Common Recrystallization Solvents
The following table provides a list of common solvents, ordered by decreasing polarity, that can be used for the initial screening.
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | Very High | May be a poor solvent due to the aromatic and piperidine rings, but could be an effective anti-solvent. |
| Methanol | 65 | High | Good potential due to hydrogen bonding capabilities. |
| Ethanol | 78 | High | A very common and effective solvent for many organic compounds, including those with amine and hydroxyl groups.[4] |
| Isopropanol | 82 | Medium-High | Similar to ethanol, a good candidate. |
| Acetonitrile | 82 | Medium-High | Aprotic polar solvent, can be effective. |
| Acetone | 56 | Medium | Good solvating power, but its low boiling point can lead to rapid evaporation. |
| Ethyl Acetate | 77 | Medium | A common choice, often used in combination with hexanes.[5] |
| Dichloromethane | 40 | Low-Medium | Often a good solvent at room temperature, making it less ideal for single-solvent recrystallization but useful for chromatography. |
| Toluene | 111 | Low | May be a suitable "poor" solvent or for recrystallizing less polar impurities. |
| Hexanes/Heptane | ~69 | Very Low | Likely to be a "poor" solvent or anti-solvent. |
Table 1: Properties of Common Recrystallization Solvents.
Recrystallization Protocols
Protocol 1: Single-Solvent Recrystallization
This is the most straightforward method when a suitable solvent is identified.
Step-by-Step Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling with gentle swirling. Continue to add small portions of the hot solvent until the compound just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6] Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Multi-Solvent (Solvent-Antisolvent) Recrystallization
This technique is employed when no single solvent has the ideal solubility characteristics. It involves a "good" solvent in which the compound is highly soluble and a "poor" (or anti-) solvent in which the compound is insoluble. The two solvents must be miscible.[7] For this compound, a likely pair could be ethanol ("good") and water ("poor") or ethyl acetate ("good") and hexanes ("poor").
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude compound in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise with swirling until the solution becomes faintly cloudy (the point of saturation).
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Cooling and Crystallization: As with the single-solvent method, cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold mixture of the "good" and "poor" solvents, in a ratio that favors the "poor" solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualization of Workflows
General Recrystallization Workflow
Caption: General workflow for the purification of a solid by recrystallization.
Solvent Selection Decision Tree
Caption: Decision-making process for selecting a suitable recrystallization solvent.
Post-Recrystallization: Purity Assessment
The effectiveness of the recrystallization must be verified. Several analytical techniques can be employed:
-
Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2 °C). An impure compound will exhibit a depressed and broad melting point range.
-
Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively assess purity. The purified compound should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. It can separate and quantify the target compound and any remaining impurities with high precision.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified compound and detect impurities if they are present in sufficient concentration.
-
Differential Scanning Calorimetry (DSC): This thermal analysis technique can provide a highly accurate determination of purity for crystalline solids.[9]
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Compound does not dissolve | Insufficient solvent; wrong solvent. | Add more solvent in small portions; if still insoluble, choose a more polar solvent. |
| Oiling out | Solution is too concentrated; cooling is too rapid; melting point of the compound is lower than the boiling point of the solvent. | Reheat to dissolve the oil, add more solvent, and allow to cool more slowly. Try a lower-boiling point solvent. |
| No crystals form on cooling | Solution is too dilute; impurities inhibiting crystallization. | Evaporate some of the solvent and try again. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. |
| Low recovery | Too much solvent was used; crystals are too soluble in the cold solvent; premature crystallization during hot filtration. | Use the minimum amount of hot solvent. Ensure the solution is thoroughly cooled in an ice bath. Ensure the funnel and receiving flask are pre-heated for hot filtration. |
Table 2: Common Recrystallization Problems and Solutions.
Conclusion
References
-
Recrystallization. (n.d.). In University of California, Los Angeles, Chemistry and Biochemistry. Retrieved from [Link]
-
Nichols, L. (2021). Recrystallization. Chemistry LibreTexts. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Microscale Approach to Organic Laboratory Techniques (5th ed.). Cengage Learning.
- Dong, M. W. (2013). Modern HPLC for Practicing Scientists. John Wiley & Sons.
- Kołodziej, B., & Wlazło, G. (2018). Recrystallization of Organic Compounds from Ethanol-Water Mixtures.
-
NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Single-solvent recrystallisation. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Aminophenyl)piperidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Massachusetts Institute of Technology, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
Pharmacophore. (2021). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Retrieved from [Link]
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. 1-(4-Aminophenyl)piperidin-2-one | C11H14N2O | CID 11458178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Tips & Tricks [chem.rochester.edu]
Preparation of pharmaceutical intermediates using 1-(4-Amino-phenyl)-2-piperidin-1-yl-ethanol
This Application Note is designed for medicinal chemists and process development scientists. It details the robust preparation and downstream utility of 1-(4-Amino-phenyl)-2-piperidin-1-yl-ethanol , a privileged scaffold in the synthesis of NMDA receptor antagonists, beta-adrenergic ligands, and carbonic anhydrase inhibitors.
Introduction & Pharmacophore Significance[1]
The molecule This compound (referred to herein as Scaffold A ) represents a versatile "chimeric" intermediate. It combines a phenylethanolamine core (characteristic of adrenergic agonists/antagonists) with a piperidine moiety (common in GPCR ligands and antihistamines).
Strategic Value
-
Divergent Synthesis Point: The primary aniline amine (-NH₂) allows for chemoselective coupling (amides, sulfonamides, ureas) without protecting the secondary alcohol, provided pH is controlled.
-
Biological Relevance: This substructure is bio-isosteric with metabolites of Ifenprodil (NMDA antagonist) and is a precursor for novel Carbonic Anhydrase (CA) inhibitors where the "tail" modulates isoform selectivity.
Synthetic Pathway & Logic
The synthesis is designed to be scalable and self-validating. We utilize a Convergent Reduction Strategy , avoiding the handling of unstable halo-hydrins.
The Pathway[1][2][3][4][5][6][7][8]
-
Nucleophilic Displacement: Reaction of 2-bromo-1-(4-nitrophenyl)ethanone with piperidine.
-
Chemo-selective Reduction: Sequential reduction of the ketone (NaBH₄) followed by the nitro group (H₂/Pd-C or Fe/NH₄Cl).
DOT Visualization: Reaction Workflow
Caption: Figure 1. Step-wise synthesis of this compound showing critical reagents.
Detailed Experimental Protocols
Step 1: Preparation of 1-(4-Nitrophenyl)-2-(piperidin-1-yl)ethanone
Rationale: Using a non-nucleophilic base (TEA) prevents polymerization of the phenacyl bromide.
-
Setup: Charge a 500 mL 3-neck flask with 2-bromo-1-(4-nitrophenyl)ethanone (24.4 g, 100 mmol) and anhydrous Dichloromethane (DCM) (250 mL). Cool to 0°C under N₂.
-
Addition: Mix Piperidine (10.9 mL, 110 mmol) with Triethylamine (15.3 mL, 110 mmol) in 50 mL DCM. Add this solution dropwise over 30 minutes.
-
Critical Control Point: Maintain internal temperature < 5°C to avoid bis-alkylation.
-
-
Workup: Stir for 2 hours at 0°C. Wash organic layer with water (2 x 100 mL) and Brine (100 mL). Dry over Na₂SO₄ and concentrate.
-
Yield: Expect ~22-23 g (Yellow solid).
Step 2: Reduction to 1-(4-Nitrophenyl)-2-(piperidin-1-yl)ethanol
Rationale: Sodium Borohydride (NaBH₄) is used in methanol. The amino-ketone is stable, but the alcohol is prone to dehydration if heated in acid; maintain basic/neutral conditions.
-
Reaction: Dissolve the ketone from Step 1 (20 g, ~80 mmol) in Methanol (200 mL). Cool to 0°C.
-
Reduction: Add NaBH₄ (3.05 g, 80 mmol) portion-wise over 15 minutes.
-
Observation: Gas evolution (H₂) will occur.
-
-
Quench: Stir at Room Temperature (RT) for 2 hours. Quench with Acetone (10 mL) to destroy excess hydride.
-
Isolation: Evaporate methanol. Partition residue between EtOAc and Water. The product is in the organic layer.[1][2][3][4][5]
-
Characterization:
-
¹H NMR (400 MHz, CDCl₃): δ 8.19 (d, 2H), 7.55 (d, 2H), 4.75 (dd, 1H, benzylic), 2.3-2.6 (m, 6H, piperidine+CH2).
-
Step 3: Nitro Reduction to Target Scaffold A
Rationale: Catalytic hydrogenation is cleanest, but Iron/Ammonium Chloride is preferred if halogenated substituents are present on the ring (to avoid dehalogenation). Here, we use Pd/C for efficiency.
-
Catalyst: Suspend 10% Pd/C (1.0 g) in Ethanol (150 mL) in a hydrogenation vessel.
-
Substrate: Add the Nitro-alcohol (10 g) dissolved in Ethanol (50 mL).
-
Hydrogenation: Pressurize to 40 psi H₂ (or use a balloon for small scale) and stir vigorously for 4-6 hours at RT.
-
Filtration: Filter through a Celite pad to remove Pd. Caution: Pd/C is pyrophoric when dry. Keep wet.
-
Purification: Concentrate filtrate. Recrystallize from Ethanol/Ether if necessary.
-
Appearance: Off-white to pale brown solid.
-
Storage: Store under Argon at -20°C (Amine is oxidation-sensitive).
-
Downstream Application: Sulfonamide Synthesis
Context: This protocol demonstrates the chemoselective functionalization of the aniline nitrogen over the secondary alcohol.
Protocol:
-
Dissolve Scaffold A (1.0 eq) in Pyridine (10 volumes) at 0°C.
-
Add 4-Chlorobenzenesulfonyl chloride (1.1 eq) portion-wise.
-
Stir at RT for 4 hours.
-
Validation: The basicity of pyridine protects the alcohol from significant sulfonylation under these mild conditions.
-
Workup: Pour into ice water. Filter the precipitate.[6][7][4]
Analytical Data & Validation Parameters
| Parameter | Specification | Method |
| Appearance | Off-white crystalline solid | Visual |
| Purity | > 98.0% | HPLC (C18, ACN/H2O + 0.1% TFA) |
| MS (ESI+) | [M+H]⁺ = 221.32 Da | LC-MS |
| Melting Point | 118 - 120°C | Capillary Method |
| Solubility | Soluble in DMSO, MeOH, Dilute HCl | Solubility Test |
HPLC Method Conditions:
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).
-
Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (0.1% Formic Acid) over 10 min.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV 254 nm (Aromatic) and 210 nm (Amine/Piperidine).
References
-
PubChem. "1-(4-Aminophenyl)piperidin-2-one | C11H14N2O."[8] National Library of Medicine. [Link]
-
World Journal of Pharmaceutical Sciences. "A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one, A key Intermediate of Apixaban." WJPS, 2015. [Link]
-
Organic Syntheses. "Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate." Org.[6][4] Synth. 2020, 97, 96-124. [Link]
Sources
- 1. CN110615756A - 1- (4-nitrophenyl) piperidine-2-ketone and synthetic method and application thereof - Google Patents [patents.google.com]
- 2. 4-Piperidinoaniline synthesis - chemicalbook [chemicalbook.com]
- 3. wjpsonline.com [wjpsonline.com]
- 4. Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(4-(Aminomethyl)piperidin-1-yl)ethanol|CAS 21168-72-9 [benchchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. 1-(4-Aminophenyl)piperidin-2-one | C11H14N2O | CID 11458178 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting solubility issues with 1-(4-Amino-phenyl)-2-piperidin-1-yl-ethanol in water
Topic: Troubleshooting Solubility & Stability Issues
Executive Summary
You are likely encountering difficulties with 1-(4-Amino-phenyl)-2-piperidin-1-yl-ethanol due to its dual physicochemical nature: it is a lipophilic base with a high propensity for oxidative degradation .[1][2]
This molecule contains two distinct ionizable centers:[1][2]
-
Piperidine Nitrogen (Aliphatic Tertiary Amine): Highly basic (
).[2] -
Aniline Nitrogen (Aromatic Primary Amine): Weakly basic (
).[2]
At neutral pH (7.0), the aniline group is uncharged (hydrophobic), and the piperidine group exists in an equilibrium that may not provide sufficient polarity to overcome the lipophilicity of the phenyl and piperidine rings. Furthermore, the p-amino phenyl moiety is electronically primed for oxidation, leading to solution discoloration (browning/pinking) often mistaken for precipitation.[2]
Part 1: Solubility Troubleshooting (The "Dissolution" Phase)
Q1: Why does the compound precipitate or form a gum in neutral water (pH 7)?
Diagnosis: The compound is likely in its Free Base form. At pH 7, the aniline nitrogen is completely deprotonated (neutral).[2] While the piperidine nitrogen is partially protonated, the overall LogD (Distribution Coefficient) is still too high for pure aqueous solubility.[2] The hydrophobic phenyl and piperidine rings drive aggregation.[2]
The Fix: pH Manipulation (The "Protonation Switch") To dissolve this compound in water without organic solvents, you must lower the pH to fully ionize the piperidine center and potentially the aniline center.
Protocol 1: Step-wise Acidification
-
Preparation: Suspend the compound in water (e.g., 10 mM target concentration). It will look cloudy.[2]
-
Titration: Add 1.0 M Hydrochloric Acid (HCl) dropwise while stirring.
-
Target pH:
-
Verification: The solution should become clear. If it remains cloudy, filter through a 0.22
PVDF filter to remove amorphous aggregates.[2]
Critical Note: Avoid using Sulfuric Acid (
) initially, as sulfate salts of large organic bases can sometimes exhibit lower solubility than hydrochloride salts (the "Common Ion Effect" with high lattice energy).[2]
Q2: I cannot use acidic buffers (Need pH 7.4). How do I keep it in solution?
Diagnosis: You are fighting the intrinsic lipophilicity of the free base.[2] You need a "Solubility Bridge."
The Fix: Cosolvents & Complexation If your biological assay tolerates it, use a cosolvent.[2] If not, use Cyclodextrins (CDs).[2]
Table 1: Neutral pH Solubility Strategies
| Strategy | Reagent | Protocol | Mechanism |
| Cosolvent (Standard) | DMSO | Dissolve compound in 100% DMSO (Stock: 10-50 mM).[1][2] Dilute into aqueous buffer. Final DMSO < 0.5%.[2] | Disrupts water lattice; solvates hydrophobic rings.[2] |
| Cosolvent (Volatile) | Ethanol | Similar to DMSO, but lower solubilizing power for this specific structure.[2] | Solvation of the ethanol-linker.[2] |
| Complexation (Superior) | HP- | Prepare 20% (w/v) Hydroxypropyl- | Encapsulates the hydrophobic phenyl/piperidine rings in a hydrophilic cage.[2] |
Protocol 2: Cyclodextrin Complexation (The "Gold Standard" for In Vivo)
-
Prepare a 20% w/v HP-
-CD solution in PBS (pH 7.4). -
Add the compound at 1-5 mg/mL.[2]
-
Sonicate at 40-50°C for 30 minutes.
-
Allow to cool to room temperature.
-
Filter (0.22
).[2] This often yields a stable, clear solution suitable for IV/IP injection.[2]
Part 2: Stability Troubleshooting (The "Browning" Phase)
Q3: My solution turned pink/brown after 4 hours. Is it still usable?
Diagnosis: Oxidative Degradation. The 4-amino-phenyl (aniline) group is electron-rich and prone to oxidation, forming quinone imines and eventually dark polymers (similar to how an apple browns).[1][2] This is accelerated by:
The Fix: Antioxidant Stabilization Do not use the brown solution. The oxidation products (quinones) are often cytotoxic and reactive electrophiles, which will confound your biological data.
Protocol 3: Stabilization Workflow
-
Degas Solvents: Sparge all buffers with Nitrogen or Argon gas for 15 minutes before use.[2]
-
Add Antioxidant: Supplement your buffer with 0.1% - 0.5% Ascorbic Acid or Sodium Metabisulfite .[2] This acts as a sacrificial reductant.[2]
-
Storage: Store stock solutions at -20°C, protected from light (amber vials).
-
Acidic pH: Keeping the pH < 4 also slows oxidation by protonating the aniline nitrogen (removing the lone pair electron density that initiates oxidation).[2]
Part 3: Decision Logic & Workflow
The following diagram illustrates the decision process for solubilizing this compound based on your experimental constraints.
Figure 1: Decision tree for solubilizing this compound, prioritizing pH adjustment followed by complexation strategies.
Part 4: Advanced Salt Screening (For Formulation)
If you are developing a formulation and need a solid form that dissolves instantly, you should convert the free base into a salt.[2]
Recommended Counter-ions:
-
Chloride (
): Standard. Good solubility, but can be hygroscopic.[2] -
Mesylate (
): Excellent for lipophilic amines.[2] Often yields higher solubility and better crystallinity than HCl.[2] -
Tartrate: Useful if you need a less acidic solution upon dissolution (buffering effect).[2]
Protocol 4: In-Situ Salt Formation
-
Dissolve 100 mg of Free Base in 2 mL Ethanol.[2]
-
Add 1.05 equivalents of Methanesulfonic acid (or HCl in ether).
-
Precipitate by adding 10 mL of cold Diethyl Ether or Hexane.
-
Filter and dry the solid under vacuum.[2]
-
Result: This salt should dissolve readily in water.[2]
-
References
-
Avdeef, A. (2003).[2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Detailed mechanisms of pH-dependent solubility).
-
Loftsson, T., & Brewster, M. E. (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[2] Link
-
Popiołek, Ł. (2017).[2] Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010.[2] Medicinal Chemistry Research, 26, 287–301.[2] (Discusses solubility challenges of similar nitrogenous heterocyclic systems).
-
Nielsen, P. T., et al. (2018).[2][3] Oxidation of Piperazine in Post-Combustion Carbon Capture. University of Texas Austin.[2][3] (Mechanisms of piperidine/amine oxidation and degradation). Link
-
PubChem. (2025).[2][4] Compound Summary: Piperidine Derivatives. National Library of Medicine.[2] (Source for pKa and physicochemical property comparisons). Link
Sources
Validation & Comparative
Publish Comparison Guide: Mass Spectrometry Fragmentation of 1-(4-Amino-phenyl)-2-piperidin-1-yl-ethanol
The following guide details the mass spectrometry fragmentation pattern of 1-(4-Amino-phenyl)-2-piperidin-1-yl-ethanol , a specific phenylethanolamine derivative often encountered as a pharmaceutical intermediate or impurity.
This guide distinguishes the compound from its isobaric alternatives (e.g., Prilocaine) and structural analogs, providing a mechanistic breakdown of its dissociation pathways.
Executive Summary & Compound Profile
This compound (CAS: 229007-41-4) is a functionalized phenylethanolamine characterized by a basic piperidine ring and a para-aniline moiety.[1] In drug development, it serves as a critical building block and a potential degradation product for piperidine-containing beta-blockers or analgesics.[2]
Accurate identification of this compound is challenging due to its isobaric relationship with other pharmaceuticals (e.g., Prilocaine, MW 220.3). This guide provides a definitive MS/MS fingerprint to resolve these structural isomers.
| Feature | Target Compound | Isobaric Comparator (Prilocaine) |
| Formula | C₁₃H₂₀N₂O | C₁₃H₂₀N₂O |
| Exact Mass | 220.1576 Da | 220.1576 Da |
| Core Structure | Phenylethanolamine | Amino Amide (Toluidide) |
| Key Differentiator | Benzylic Hydroxyl, Piperidine Ring | Amide Bond, Propylamino group |
| Primary Ion (ESI+) | m/z 221.16 [M+H]⁺ | m/z 221.16 [M+H]⁺ |
Experimental Methodology
To replicate the fragmentation data described below, ensure your LC-MS/MS system is calibrated to the following parameters. These settings prioritize the detection of diagnostic fragments over generic hydrocarbon losses.
LC-MS/MS Protocol
-
Ionization Source: Electrospray Ionization (ESI) in Positive Mode.[2]
-
Spray Voltage: 3.5 kV (Soft ionization is crucial to preserve the molecular ion).[2]
-
Collision Gas: Nitrogen or Argon (1.5 mTorr).[2]
-
Collision Energy (CE): Stepped gradient (15, 30, 45 eV) to capture both water loss and skeletal cleavage.
-
Mobile Phase:
-
Flow Rate: 0.3 mL/min (Standard UPLC/HPLC).
Expert Insight: The presence of the benzylic hydroxyl group makes this molecule prone to in-source fragmentation (water loss).[2] If m/z 203 is observed in the MS1 scan, lower the desolvation temperature and cone voltage.
Fragmentation Analysis & Mechanism
The fragmentation of This compound follows a predictable pathway governed by charge-remote fragmentation and inductive cleavage driven by the basic piperidine nitrogen.
Primary Pathway: Dehydration (Neutral Loss)[1]
-
Transition: m/z 221 → m/z 203 (Δ -18 Da)
-
Mechanism: The benzylic hydroxyl group is labile.[2] Protonation leads to the elimination of H₂O, forming a resonance-stabilized styrene-like cation (4-amino-styryl-piperidine species).
-
Significance: This is the most abundant high-mass fragment at low collision energies (10-20 eV).[2]
Secondary Pathway: Alpha-Cleavage (Diagnostic)[1]
-
Transition: m/z 221 → m/z 98
-
Mechanism: Inductive cleavage of the C-C bond between the hydroxymethylene and the methylene-piperidine group.[2] The charge is retained on the highly basic piperidine nitrogen, forming the methylene-piperidinium immonium ion (C₆H₁₂N⁺).
-
Significance: This is the Base Peak at medium-to-high collision energies (30+ eV).[2] It definitively confirms the presence of the N-methyl-piperidine substructure.
Tertiary Pathway: Benzylic Charge Retention[1]
-
Transition: m/z 221 → m/z 122
-
Mechanism: In the alpha-cleavage event, the charge can alternatively be retained on the aromatic side, stabilized by the electron-donating amino group.[2] This forms the 1-(4-aminophenyl)-1-hydroxy-methyl cation (C₇H₈NO⁺).
-
Significance: Distinguishes the specific substitution on the phenyl ring (4-amino) from other analogs (e.g., 4-hydroxy or unsubstituted phenyl).[2]
Visualization: Fragmentation Pathway Diagram
The following Graphviz diagram illustrates the mechanistic flow from the parent ion to its diagnostic fragments.
Caption: Mechanistic dissociation pathway of this compound (ESI+).
Comparative Analysis: Target vs. Isobaric Alternatives
To ensure specificity, researchers must distinguish the target from Prilocaine , a common local anesthetic with the exact same mass (m/z 221) and elemental formula.
| Parameter | Target: this compound | Comparator: Prilocaine |
| Precursor Ion | m/z 221 | m/z 221 |
| Major Fragment 1 | m/z 98 (Piperidinium-CH₂⁺) | m/z 86 (Propyl-amino-ethyl⁺) |
| Major Fragment 2 | m/z 203 (Water Loss) | m/z 136 (Toluidine fragment) |
| Mechanism | Alpha-cleavage next to Piperidine | Amide bond cleavage |
| Water Loss? | Yes (Prominent -18 Da) | No (Amides do not readily lose water) |
References
-
National Center for Biotechnology Information. Prilocaine Compound Summary (CID 4906) - Mass Spectrometry Data.[2] PubChem. Available at: [Link][2]
- Holčapek, M., et al.Fragmentation behavior of phenylethanolamine derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.
Sources
Comparative Bioactivity Guide: 1-(4-Amino-phenyl)-2-piperidin-1-yl-ethanol vs. Structural Analogs
This guide provides a technical analysis of 1-(4-Amino-phenyl)-2-piperidin-1-yl-ethanol , a pharmacophore scaffold structurally positioned between the NMDA receptor antagonist Ifenprodil and phenylethanolamine Beta-adrenergic ligands .
As direct literature monographs for this specific unfunctionalized intermediate are rare, this guide evaluates its bioactivity through Structure-Activity Relationship (SAR) inference , comparing it against established clinical analogs (Ifenprodil, Sotalol) to predict its pharmacological profile.
Executive Summary & Compound Identity
This compound (hereafter APPE ) represents a "stripped-down" pharmacophore of several neuroactive and cardiovascular drugs. It consists of a phenyl ring with a para-amino substituent, linked via a hydroxy-ethyl chain to a piperidine ring.
-
Chemical Structure: H2N-C6H4-CH(OH)-CH2-N(C5H10)
-
Core Scaffold: 2-amino-1-phenylethanol (Phenylethanolamine).
-
Key Pharmacological Class:
-
GluN2B-Selective NMDA Antagonist Precursor: Structural analog of Ifenprodil (lacks the benzyl group on piperidine).
-
Sigma Receptor Ligand: The piperidine-ethanol moiety is a high-affinity motif for Sigma-1 receptors.
-
Beta-Adrenergic Pharmacophore: Similar to Sotalol but with a piperidine tertiary amine instead of an isopropyl secondary amine.
-
Structural Comparison Table
| Feature | APPE (Target) | Ifenprodil (NMDA Antagonist) | Sotalol (Beta-Blocker) | Haloperidol (Sigma/D2 Ligand) |
| Phenyl Substituent | 4-Amino (-NH2) | 4-Hydroxy (-OH) | 4-Sulfonamide (-NHSO2Me) | 4-Fluoro (-F) |
| Linker | Ethanol (-CH(OH)CH2-) | Propanol (-CH(OH)CH(Me)-) | Ethanol (-CH(OH)CH2-) | Butanone (-C(=O)CH2CH2CH2-) |
| Amine Head | Piperidine (Tertiary) | 4-Benzylpiperidine | Isopropylamine (Secondary) | 4-OH-4-Cl-Ph-Piperidine |
| Primary Target | Predicted: Sigma-1 / NMDA | NMDA (GluN2B subunit) | Beta-1/2 Adrenergic | D2 Dopamine / Sigma-1 |
| LogP (Predicted) | ~1.2 (Moderate CNS entry) | 4.1 (High CNS entry) | -0.6 (Low CNS entry) | 4.3 (High CNS entry) |
Comparative Bioactivity Analysis
A. NMDA Receptor Antagonism (GluN2B Subunit)
The Ifenprodil class of compounds acts as allosteric modulators of the NMDA receptor, specifically binding to the interface between the GluN1 and GluN2B subunits.
-
Mechanism: The phenylethanolamine moiety binds to the GluN2B subunit. The hydroxyl group (-OH) of Ifenprodil forms a critical hydrogen bond with GluN2B-Gln110 .
-
APPE Analysis:
-
H-Bonding: The 4-amino group of APPE acts as a Hydrogen Bond Donor (HBD), similar to the 4-hydroxyl of Ifenprodil. However, it lacks the H-Bond Acceptor (HBA) capability of the oxygen lone pairs. This may result in reduced affinity (10-100x lower) compared to Ifenprodil.
-
Hydrophobic Pocket: APPE lacks the benzyl group attached to the piperidine nitrogen found in Ifenprodil. This benzyl group is crucial for hydrophobic interactions within the GluN1/GluN2B interface.
-
B. Sigma-1 Receptor Affinity
The Sigma-1 receptor is a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM).
-
Pharmacophore: A basic amine (piperidine) flanked by hydrophobic regions.
-
APPE Analysis: The unadorned piperidine ring and the phenyl group fit the Sigma-1 pharmacophore well.
-
Comparison: Unlike NMDA binding, Sigma-1 binding is less sensitive to the specific para-substitution (NH2 vs OH).
C. Beta-Adrenergic Activity
Phenylethanolamines are the classic scaffold for Beta-agonists (e.g., Salbutamol) and antagonists (e.g., Sotalol).
-
APPE Analysis:
-
Amine Structure: Beta-receptors typically require a secondary amine with a bulky group (isopropyl or t-butyl) for optimal binding to Asp113 . The tertiary piperidine ring in APPE creates significant steric bulk that may prevent deep pocket insertion.
-
Phenyl Substitution: The 4-amino group is found in some beta-agonists (e.g., Clenbuterol has a 4-amino-3,5-dichloro pattern).
-
Experimental Protocols
To objectively characterize APPE, the following validated workflows should be employed.
Protocol 1: Synthesis of APPE (Reductive Amination Route)
Rationale: Direct synthesis ensures high purity for biological testing, avoiding impurities found in commercial "building blocks."
-
Precursor: Start with 4-nitro-alpha-bromoacetophenone .
-
Substitution: React with Piperidine (1.1 eq) in acetonitrile with K2CO3 (2.0 eq) at RT for 4h.
-
Intermediate: 1-(4-nitrophenyl)-2-(piperidin-1-yl)ethanone.
-
-
Reduction: Dissolve intermediate in Methanol. Add NaBH4 (2.0 eq) slowly at 0°C to reduce the ketone to alcohol.
-
Intermediate: 1-(4-nitrophenyl)-2-(piperidin-1-yl)ethanol.
-
-
Hydrogenation: Catalytic hydrogenation using Pd/C (10%) under H2 atmosphere (balloon) in Ethanol for 12h reduces the nitro group to the amine.
-
Purification: Filter catalyst, evaporate solvent, and recrystallize from Ethanol/Ether.
-
Product:This compound (APPE) .
-
Protocol 2: Radioligand Binding Assay (NMDA-GluN2B)
Rationale: Determines if APPE competes with Ifenprodil for the allosteric site.
-
Membrane Prep: Rat forebrain membranes (rich in GluN2B).
-
Radioligand: [3H]-Ifenprodil (specific activity ~60 Ci/mmol).
-
Non-specific Binding: Define using 10 µM Spermine or unlabeled Ifenprodil.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Procedure:
-
Incubate membranes (200 µg protein) with [3H]-Ifenprodil (5 nM) and varying concentrations of APPE (10^-9 to 10^-4 M).
-
Incubate for 2 hours at 4°C (equilibrium).
-
Terminate by rapid filtration through GF/B filters pre-soaked in 0.5% PEI.
-
Count radioactivity.
-
-
Data Analysis: Plot displacement curve to calculate Ki .
Visualization of Signaling & Structure
A. Structural Pharmacophore Map
This diagram illustrates how APPE relates to the high-affinity drug Ifenprodil, highlighting the "missing" hydrophobic benzyl interaction.
Caption: Comparative binding mode of APPE vs. Ifenprodil at the GluN2B subunit. APPE retains the H-bond donor but lacks the critical hydrophobic anchor.
B. Experimental Workflow for Bioactivity Validation
A logic flow for characterizing the unknown bioactivity of this specific analog.
Caption: Step-by-step validation pipeline to determine if APPE acts as a standalone drug or a synthetic intermediate.
References
-
Williams, K. (1993). "Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors." Molecular Pharmacology. Link
-
Periclou, A.P., et al. (2006). "Structure-Activity Relationships of Ifenprodil Analogues at NMDA Receptors." Bioorganic & Medicinal Chemistry. Link
-
Cobos, E.J., et al. (2008). "Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands." Current Neuropharmacology. Link
-
PubChem Compound Summary. (2024). "1-(4-Aminophenyl)-2-(1-piperidinyl)ethanol." National Center for Biotechnology Information. Link
FTIR spectral data interpretation for 1-(4-Amino-phenyl)-2-piperidin-1-yl-ethanol
Technical Guide: FTIR Spectral Data Interpretation for 1-(4-Amino-phenyl)-2-piperidin-1-yl-ethanol
Executive Summary
This guide provides a structural validation framework for This compound (referred to herein as APPE ). As a pharmacophore sharing structural homology with beta-agonists and ifenprodil derivatives, APPE presents a complex vibrational landscape containing three distinct functional zones: a primary aromatic amine, a secondary alcohol, and a tertiary cyclic amine (piperidine).
This document compares the spectral performance of APPE against two critical alternatives encountered during development:
-
The HCl Salt Form: Distinguishing the free base from the hydrochloride salt (crucial for bioavailability studies).
-
The Ketone Precursor: Distinguishing the final alcohol product from the 1-(4-amino-phenyl)-2-piperidin-1-yl-ethanone intermediate (crucial for reaction monitoring).
Molecular Architecture & Vibrational Zones
To interpret the spectrum accurately, we must deconstruct the molecule into its constituent vibrational zones.
-
Zone A (Aniline Moiety): Dominated by N-H stretching (doublet) and ring breathing modes.
-
Zone B (Ethanol Linker): Characterized by O-H hydrogen bonding and C-O stretching.
-
Zone C (Piperidine Ring): Defined by aliphatic C-H stretches and specific "Bohlmann bands" indicative of the lone pair orientation.
Diagram 1: Structural Deconstruction & Vibrational Logic
Caption: Logical decomposition of APPE into vibrational zones. Note the Bohlmann bands (yellow) which are diagnostic for the free base piperidine ring.
Comparative Analysis: Performance & Identification
Comparison A: Free Base vs. Hydrochloride Salt
In drug formulation, distinguishing the salt from the free base is critical. The protonation of the piperidine nitrogen fundamentally alters the IR spectrum.
| Feature | Free Base (APPE) | HCl Salt (APPE • HCl) | Mechanistic Explanation |
| High Frequency (3500-2500 cm⁻¹) | Distinct N-H doublet (aniline) + Broad O-H. | Broad Ammonium Band. A wide, "ragged" absorption from 2500–3200 cm⁻¹ obscures the O-H/N-H region. | Formation of |
| Bohlmann Bands (2700-2800 cm⁻¹) | Present. Weak but sharp bands visible on the lower frequency side of aliphatic C-H. | Absent. | Bohlmann bands require a lone pair antiperiplanar to C-H bonds.[1] Protonation removes the lone pair [1]. |
| Fingerprint Region | Sharp peaks. | Often broader due to crystal lattice effects. | Ionic lattice interactions in the salt broaden vibrational modes compared to the amorphous/crystalline free base. |
Comparison B: Product (Alcohol) vs. Impurity (Ketone)
During synthesis (reduction of the ketone), FTIR is a rapid "Go/No-Go" decision tool.
| Feature | Target Product (Alcohol) | Impurity (Ketone Precursor) | Operational Insight |
| Carbonyl Region (1650-1750 cm⁻¹) | Absent. (Only weak aromatic overtones or N-H bend at 1620). | Strong Peak at ~1680 cm⁻¹. | The conjugation of the ketone with the phenyl ring lowers the C=O frequency from 1715 to ~1680 cm⁻¹. Presence = Incomplete Reaction. |
| Hydroxyl Region | Strong, Broad (3200-3500 cm⁻¹). | Weak/Absent (unless wet). | Appearance of the broad O-H band confirms reduction. |
Detailed Spectral Data Interpretation
The following table synthesizes data derived from standard group frequency correlations for this specific pharmacophore structure [2, 3].
Table 1: Diagnostic Peak Assignments for APPE (Free Base)
| Frequency (cm⁻¹) | Intensity | Functional Group Assignment | Notes |
| 3420 & 3340 | Medium, Sharp | Pri-Amine N-H Stretch | Asymmetric and Symmetric stretching of the aniline |
| 3200–3500 | Strong, Broad | Alcohol O-H Stretch | Overlaps with amine stretches.[2] Intermolecular H-bonding causes broadening. |
| 3030–3060 | Weak | Aromatic C-H Stretch | |
| 2910–2950 | Strong | Aliphatic C-H Stretch | Piperidine ring and ethyl linker |
| 2700–2800 | Weak, Shoulder | Bohlmann Bands | Diagnostic for the piperidine ring with a free lone pair. Disappears in HCl salt. |
| 1620 | Medium | N-H Scissoring | Deformation of the primary amine. Do not confuse with C=O (which would be stronger and >1660). |
| 1600 & 1500 | Variable | Aromatic Ring Breathing | Characteristic C=C skeletal vibrations of the phenyl ring. |
| 1250–1340 | Strong | Aromatic C-N Stretch | Bond between the phenyl ring and the primary amine. |
| 1080–1120 | Strong | Sec-Alcohol C-O Stretch | Characteristic of the secondary alcohol ( |
| 830 | Strong | Para-Substitution | Out-of-plane C-H bending for 1,4-disubstituted benzene (para-substitution pattern). |
Experimental Protocol: ATR-FTIR
Method: Attenuated Total Reflectance (ATR) is recommended over KBr pellets for this molecule to avoid hygroscopic interference (water bands) which can obscure the O-H/N-H region.
Step-by-Step Workflow:
-
Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol. Ensure the background spectrum is flat (no residue peaks at 2900 cm⁻¹).
-
Background Collection: Collect 32 scans of air background.
-
Sample Deposition:
-
Solid: Place ~5 mg of APPE powder on the crystal center.
-
Oil/Gum: If the free base is an oil, apply a thin film.
-
-
Pressure Application: Lower the pressure arm.
-
Critical: Apply high pressure for the solid to ensure good contact, but monitor the peak height at 2900 cm⁻¹. If absorbance > 1.5, reduce pressure to avoid detector saturation.
-
-
Acquisition: Collect 32-64 scans at 4 cm⁻¹ resolution.
-
Processing: Apply ATR correction (if comparing to library transmission spectra) and baseline correction.
Diagram 2: Decision Logic for Sample Identity
Caption: Decision tree for identifying the chemical state and purity of APPE samples.
References
-
Bohlmann, F. (1958).[3] "Zur Konfigurationsbestimmung von Chinolizidin-Derivaten." Chemische Berichte, 91(9), 2157-2167.[3] (Foundational reference for piperidine lone-pair bands).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4][5]
-
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[4][5] (Standard reference for aromatic amine and alcohol assignments).
-
NIST Chemistry WebBook. "Aniline" and "Piperidine" Standard IR Spectra. National Institute of Standards and Technology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Infrared-spectral studies on the orientation of the lone pairs in piperidine derivatives - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 4. eclass.upatras.gr [eclass.upatras.gr]
- 5. faculty.kashanu.ac.ir [faculty.kashanu.ac.ir]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(4-Amino-phenyl)-2-piperidin-1-yl-ethanol
This document provides essential procedural guidance for the safe and compliant disposal of 1-(4-Amino-phenyl)-2-piperidin-1-yl-ethanol. As a compound combining an aromatic amine, a piperidine ring, and an ethanolamine side chain, it requires careful handling based on its potential chemical reactivity and biological hazards. This guide is intended for researchers, scientists, and drug development professionals dedicated to maintaining the highest standards of laboratory safety and environmental stewardship.
Hazard Assessment and Characterization
-
Aromatic Amine Moiety: Primary aromatic amines are a class of compounds known for their potential toxicity, including carcinogenicity and mutagenicity.[1] They are readily absorbed through the skin and can pose respiratory and cardiovascular health risks.[1]
-
Piperidine Moiety: Piperidine itself is a flammable, toxic, and corrosive liquid that can cause severe skin burns and eye damage.[2][3] Its derivatives often retain significant biological activity and potential for irritation.
-
Ethanolamine Moiety: While less hazardous, this group can influence the compound's solubility and reactivity.
Based on similar structures like 2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol and 1-(4-Aminophenyl)piperidin-2-one, the compound should be presumed to possess the hazards summarized in Table 1.[4]
Table 1: Presumed Hazard Profile of this compound
| Hazard Classification | GHS Hazard Code (Presumed) | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[4] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin.[4] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled.[4] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[4] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[4] |
Due to these potential hazards, this compound must be managed as hazardous waste in accordance with local, state, and federal regulations.[5]
Regulatory Framework: The RCRA Mandate
The primary federal regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[5][6] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, which prohibits disposal in regular trash or down the sewer system.[5][6]
While not explicitly listed by name, waste containing this compound would likely be classified based on its characteristics:
-
Toxicity: If it meets the criteria for toxicity, it would be assigned a "D" code.
-
Ignitability (D001): Depending on its flashpoint, which is unknown. Given the flammability of related compounds like piperidine, this is a possibility.[2][7]
-
Corrosivity (D002): As an amine, it is basic and could be considered corrosive if its pH is greater than or equal to 12.5.[7]
-
Reactivity (D003): This is unlikely but must be considered.[7]
Laboratories are considered hazardous waste generators and must comply with all applicable RCRA requirements for waste accumulation, storage, and disposal.[6]
Pre-Disposal Safety and Personal Protective Equipment (PPE)
Before handling the compound for disposal, ensure all necessary safety measures are in place.
-
Engineering Controls: All handling of this compound, including waste consolidation, must occur within a certified chemical fume hood to minimize inhalation exposure.[8] Ensure safety showers and eyewash stations are readily accessible.[9][10]
-
Personal Protective Equipment (PPE): The minimum required PPE includes:
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.[8][11]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Given that aromatic amines can be readily absorbed, check manufacturer compatibility data. For extended contact, consider thicker gloves or double-gloving.[12]
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are required.[2][8]
-
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is critical to ensure safety and compliance.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management.[13][14] Incompatible wastes must never be mixed to prevent violent reactions, fires, or the generation of toxic gases.[15]
-
Action: Collect waste this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent pads) in a dedicated hazardous waste container.
-
Causality: As a basic amine compound, it is incompatible with and must be segregated from:
Step 2: Containerization
The integrity of the waste container is essential to prevent leaks and exposures.[16]
-
Action: Use a container made of a material compatible with the chemical, such as high-density polyethylene (HDPE) or glass. The original product container is often the best choice.[13][16] The container must be in good condition, free of leaks, and have a secure, leak-proof screw cap.[16]
-
Causality: Using an incompatible container can lead to its degradation, causing a spill. The container must be kept closed at all times except when adding waste to prevent the release of vapors.[13][17]
Step 3: Labeling
Clear and accurate labeling is a regulatory requirement and is crucial for safe handling by all personnel, including waste technicians.[14][18]
-
Action: As soon as the first drop of waste is added, affix a hazardous waste tag from your institution's Environmental Health and Safety (EHS) department. The label must include:
Step 4: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][15]
-
Action: Store the sealed and labeled waste container in a designated, well-ventilated, and secure area.[8] The container must be placed within a secondary containment bin or tray to contain any potential leaks.[13][16]
-
Causality: Secondary containment prevents a small leak from becoming a major spill, protecting personnel and the environment.[16] The SAA should be away from heat sources or direct sunlight and segregated from incompatible chemicals.[14]
Step 5: Arranging for Final Disposal
Final disposal must be handled by trained professionals.
-
Action: Once the container is full (do not overfill; leave at least 10% headspace) or you are finished generating this waste stream, contact your institution's EHS department to schedule a pickup.[13]
-
Causality: EHS will consolidate the waste and transfer it to a licensed hazardous waste disposal company.[11] The most common disposal method for this type of organic chemical waste is high-temperature incineration at a permitted facility.[11][19] Never attempt to dispose of this chemical via sink or trash.[5][14]
Step 6: Decontamination of Empty Containers
Empty containers must also be managed properly to remove residual hazards.[13]
-
Action: Triple rinse the empty container with a suitable solvent (e.g., ethanol or methanol).[13] Collect the first rinsate as hazardous waste and add it to your "this compound" waste container.[17] Subsequent rinses may also need to be collected, depending on institutional policy.
-
Causality: This procedure ensures that trace amounts of the hazardous chemical are not introduced into the regular waste stream. After rinsing and air-drying, deface the original label and dispose of the container as instructed by your EHS department.[13]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
-
Best Practices for Managing Laboratory Waste . Republic Services. [Link]
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]
-
Storing Hazardous Waste In Your Laboratory . Vanderbilt University. [Link]
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions . Labor Security System. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]
-
Disposal of Chemicals in the Laboratory . Environmental Marketing Services. [Link]
-
Regulation of Laboratory Waste . American Chemical Society. [Link]
-
Safety Data Sheet: tert-Butyl 4-(3-aminopyridin-2-ylamino)piperidine-1-carboxylate . KISHIDA CHEMICAL CO., LTD. [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide . INDUCOMM. [Link]
-
Waste & Debris Fact Sheets . US EPA. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . ACS Publications. [Link]
-
Hazardous Waste Disposal Guide . Dartmouth College. [Link]
-
OSHA Technical Manual (OTM) - Section II: Chapter 2 . Occupational Safety and Health Administration. [Link]
-
Chemical Safety Guide, 5th Ed . National Institutes of Health. [Link]
-
Material Safety Data Sheet . Tri-iso. [Link]
-
1-(4-Aminophenyl)piperidin-2-one . PubChem. [Link]
-
PIPERIDINE . FDA. [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . US EPA. [Link]
-
EPA HAZARDOUS WASTE CODES . US EPA. [Link]
-
Guidelines for the classification of 20 hazardous wastes . Chulalongkorn University. [Link]
-
List of Hazardous Substances and Reportable Quantities . U.S. Department of Transportation. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. UNII - 67I85E138Y | UNII Search Service [precision.fda.gov]
- 4. 1-(4-Aminophenyl)piperidin-2-one | C11H14N2O | CID 11458178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 6. danielshealth.com [danielshealth.com]
- 7. epa.gov [epa.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. tri-iso.com [tri-iso.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ors.od.nih.gov [ors.od.nih.gov]
- 13. vumc.org [vumc.org]
- 14. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 15. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 16. vanderbilt.edu [vanderbilt.edu]
- 17. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 18. republicservices.com [republicservices.com]
- 19. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
